molecular formula C17H12BrClN2O3 B5326964 (5E)-3-(4-bromobenzyl)-5-(3-chloro-4-hydroxybenzylidene)imidazolidine-2,4-dione

(5E)-3-(4-bromobenzyl)-5-(3-chloro-4-hydroxybenzylidene)imidazolidine-2,4-dione

Cat. No.: B5326964
M. Wt: 407.6 g/mol
InChI Key: RKAKFSADZHVNRS-RIYZIHGNSA-N
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Description

(5E)-3-(4-bromobenzyl)-5-(3-chloro-4-hydroxybenzylidene)imidazolidine-2,4-dione is a synthetic organic compound that belongs to the class of imidazolidine-2,4-diones This compound is characterized by the presence of a bromobenzyl group, a chlorohydroxybenzylidene group, and an imidazolidine-2,4-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-3-(4-bromobenzyl)-5-(3-chloro-4-hydroxybenzylidene)imidazolidine-2,4-dione typically involves the following steps:

    Formation of the Imidazolidine-2,4-dione Core: This can be achieved by the reaction of glycine or its derivatives with urea or thiourea under acidic or basic conditions.

    Introduction of the Bromobenzyl Group: The bromobenzyl group can be introduced via a nucleophilic substitution reaction using 4-bromobenzyl chloride and a suitable base such as sodium hydride or potassium carbonate.

    Formation of the Chlorohydroxybenzylidene Group: This step involves the condensation of 3-chloro-4-hydroxybenzaldehyde with the imidazolidine-2,4-dione core under basic conditions, typically using sodium hydroxide or potassium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the imidazolidine-2,4-dione core, potentially converting it to imidazolidine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed under basic or neutral conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Imidazolidine derivatives.

    Substitution: Various substituted imidazolidine-2,4-dione derivatives.

Scientific Research Applications

Chemistry

In chemistry, (5E)-3-(4-bromobenzyl)-5-(3-chloro-4-hydroxybenzylidene)imidazolidine-2,4-dione is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Its ability to interact with biological macromolecules makes it a valuable tool for probing biochemical pathways and developing new therapeutic agents.

Medicine

In medicine, this compound is investigated for its potential as a drug candidate. Its unique chemical structure may confer specific pharmacological properties, making it a promising lead compound for the development of new medications.

Industry

In industry, this compound is explored for its potential applications in the development of new materials, such as polymers and coatings. Its reactivity and stability make it a suitable candidate for various industrial processes.

Mechanism of Action

The mechanism of action of (5E)-3-(4-bromobenzyl)-5-(3-chloro-4-hydroxybenzylidene)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The presence of the bromobenzyl and chlorohydroxybenzylidene groups may enhance its binding affinity and specificity for certain targets. Further research is needed to elucidate the precise molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    (5E)-3-(4-bromobenzyl)-5-(4-hydroxybenzylidene)imidazolidine-2,4-dione: Lacks the chlorine atom, which may affect its reactivity and biological activity.

    (5E)-3-(4-chlorobenzyl)-5-(3-chloro-4-hydroxybenzylidene)imidazolidine-2,4-dione: Contains a chlorine atom instead of a bromine atom, which may influence its chemical properties and interactions.

    (5E)-3-(4-methylbenzyl)-5-(3-chloro-4-hydroxybenzylidene)imidazolidine-2,4-dione: Contains a methyl group instead of a bromine atom, which may alter its reactivity and biological activity.

Uniqueness

The uniqueness of (5E)-3-(4-bromobenzyl)-5-(3-chloro-4-hydroxybenzylidene)imidazolidine-2,4-dione lies in its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both bromine and chlorine atoms, along with the hydroxy group, may enhance its reactivity and binding affinity for certain targets, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

(5E)-3-[(4-bromophenyl)methyl]-5-[(3-chloro-4-hydroxyphenyl)methylidene]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrClN2O3/c18-12-4-1-10(2-5-12)9-21-16(23)14(20-17(21)24)8-11-3-6-15(22)13(19)7-11/h1-8,22H,9H2,(H,20,24)/b14-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKAKFSADZHVNRS-RIYZIHGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C(=O)C(=CC3=CC(=C(C=C3)O)Cl)NC2=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CN2C(=O)/C(=C\C3=CC(=C(C=C3)O)Cl)/NC2=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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